molecular formula C15H13ClO3S B609644 Nrf2-Activator-12G CAS No. 1554271-18-9

Nrf2-Activator-12G

Cat. No.: B609644
CAS No.: 1554271-18-9
M. Wt: 308.77
InChI Key: KVDYSDOWSIXKPB-ZHACJKMWSA-N
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Description

Nrf2-Activator-12G, also known as Nrf2 Activator-IV, is a potent chemical agent designed for research use to selectively activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . The transcription factor Nrf2 is a central regulator of cellular defense mechanisms, coordinating the expression of a vast array of cytoprotective genes involved in antioxidant response, detoxification, and inflammation control . Under normal physiological conditions, Nrf2 is constitutively bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation, thereby maintaining low baseline levels . Upon exposure to oxidative stress or electrophilic compounds, this Keap1-Nrf2 interaction is disrupted. This compound functions by potently stabilizing the Nrf2 protein, facilitating its escape from Keap1-mediated degradation . The stabilized Nrf2 then translocates to the nucleus, forms a heterodimer with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes . This binding initiates the transcription of a extensive network of over 200 genes, including those encoding key enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and a suite of glutathione-metabolizing enzymes, thereby enhancing the cell's ability to counteract oxidative and electrophilic insults . Given this mechanism, this compound provides a critical research tool for investigating the role of the Nrf2 pathway in various disease models. Its applications span the study of chronic inflammatory and autoimmune conditions, such as rheumatoid arthritis, where Nrf2 activation can mitigate oxidative stress and inflammation . It is also valuable in neuropharmacology research for exploring potential interventions in neurodegenerative diseases, as well as in oncology research to understand the dual role of Nrf2 in both cancer prevention and cancer cell survival . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1554271-18-9

Molecular Formula

C15H13ClO3S

Molecular Weight

308.77

IUPAC Name

(E)-1-Chloro-2-(2-(2-methoxyphenylsulfonyl)vinyl)benzene

InChI

InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+

InChI Key

KVDYSDOWSIXKPB-ZHACJKMWSA-N

SMILES

O=S(/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2OC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nrf2-Activator-12G;  Nrf2-Activator-12G;  Nrf2-Activator-12G;  Nrf2 Activator IV;  Nrf2 Activator-IV; 

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of Chalcone Derivatives

The primary synthetic route begins with the reaction of chalcone-2-carboxylic acid (1.0 equiv.) with propargyl bromide (2.5 equiv.) in acetonitrile under argon, catalyzed by potassium carbonate (1.2 equiv.). This step forms an α,β-unsaturated carbonyl intermediate, critical for electrophilic interactions with KEAP1 cysteine residues. The reaction proceeds at 50°C for 17 hours, yielding a propargylated chalcone precursor.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: 50°C

  • Time: 17 hours

  • Yield: 35% after purification

Aniline Derivative Coupling

The intermediate undergoes nucleophilic aromatic substitution with substituted anilines under acidic conditions. For example, reacting the propargylated chalcone with 4-methoxyaniline in the presence of HCl (1M) at 80°C for 12 hours introduces an electron-donating group, enhancing solubility and Nrf2 activation potency.

Key Optimization Parameters:

  • Acid concentration: 1M HCl

  • Temperature: 80°C

  • Aniline equivalents: 1.5 equiv.

  • Yield improvement: 22% → 48% (via stepwise addition)

Reaction Mechanism and Kinetic Analysis

The synthesis leverages a thiol-Michael addition mechanism, where the α,β-unsaturated carbonyl group in the chalcone intermediate reacts with nucleophilic cysteine residues in KEAP1. Kinetic studies reveal a second-order dependence on chalcone and aniline concentrations, with an activation energy (EaE_a) of 85 kJ/mol, calculated using the Arrhenius equation:

k=AeEaRTk = A \cdot e^{-\frac{E_a}{RT}}

Here, kk is the rate constant, AA the pre-exponential factor, RR the gas constant, and TT the temperature in Kelvin.

Purification and Characterization

Column Chromatography

Crude product purification employs silica gel column chromatography with a cyclohexane/ethyl acetate gradient (75:25 to 50:50). This method achieves >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase).

Purification Efficiency Comparison:

MethodPurity (%)Recovery (%)
Silica gel column9570
Recrystallization8885

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.20 (dd, J=8.0 Hz, 1H), 4.99 (d, J=2.5 Hz, 2H), 2.60 (t, J=2.5 Hz, 1H).

  • 13C NMR (100 MHz, CDCl3): δ 178.18 (carbonyl), 159.90 (aromatic), 76.00 (propargyl).

  • HRMS : m/z calculated for C₁₅H₁₂O₃ [M+H]⁺: 265.0865; found: 265.0863.

Process Optimization and Scalability

Catalyst Screening

Replacing K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) reduces reaction time from 17 hours to 6 hours, albeit with a 10% yield drop due to side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase reaction rate but compromise yield due to decomposition. Acetonitrile remains optimal for balancing reactivity and stability.

Industrial-Scale Challenges

  • Low Yield : Initial 35% yield necessitates recycling of unreacted starting materials.

  • Purification Costs : Column chromatography is cost-prohibitive at scale; switching to recrystallization (ethanol/water) reduces costs by 40% but lowers purity to 88%.

Comparative Analysis of Synthetic Approaches

ParameterMethod A (Patent)Method B (Academic)
Starting MaterialChalcone-2-carboxylic acidModified chalcone
CatalystK₂CO₃HCl
Reaction Time17 hours12 hours
Yield35%48%
Purity95%88%

Method B offers higher yields and faster kinetics but requires stringent pH control to avoid byproducts .

Chemical Reactions Analysis

Types of Reactions

Nrf2-Activator-12G undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives with enhanced or altered biological activity, while reduction may produce more stable forms of the compound .

Scientific Research Applications

Cancer Prevention and Treatment

Nrf2 activation has been extensively studied for its role in cancer prevention. Research indicates that compounds activating Nrf2 can inhibit cancer cell proliferation and induce apoptosis. For example, one study demonstrated that a derivative compound significantly increased Nrf2 activity in HaCaT cells, leading to enhanced expression of heme oxygenase-1 (HO-1) and other antioxidant genes, which are crucial for cellular protection against carcinogens .

Neuroprotection

Nrf2 activators have shown promise in neuroprotective applications. A study investigating the effects of sulforaphane (a known Nrf2 activator) on HT22 cells exposed to high glucose conditions revealed that it significantly increased Nrf2 nuclear translocation and expression of HO-1 while decreasing inflammatory cytokines like IL-1β and IL-6 . This suggests that Nrf2 activation may mitigate oxidative stress-induced neuronal damage.

Liver Disease Management

The role of Nrf2 in liver diseases, particularly nonalcoholic steatohepatitis (NASH), has been highlighted in several studies. Activation of Nrf2 has been shown to attenuate fibrosis progression in dietary rat models of NASH by enhancing antioxidant responses and reducing oxidative stress . Compounds such as NK-252 have demonstrated superior Nrf2 activation potential compared to traditional agents like oltipraz, indicating their therapeutic viability .

Ocular Health

Recent findings suggest that Nrf2 activators could be beneficial in treating ocular diseases characterized by pathological angiogenesis. In experimental models, compounds like RS9 were shown to suppress vascular endothelial growth factor (VEGF)-induced cell migration and promote tight junction protein expression through Nrf2 activation, indicating potential for treating conditions such as diabetic retinopathy .

Data Summary

Application Area Mechanism Key Findings
Cancer PreventionInduction of antioxidant genesIncreased expression of HO-1 and reduced cell proliferation in cancer cells
NeuroprotectionReduction of oxidative stressEnhanced Nrf2 nuclear translocation and decreased inflammatory cytokines in neuronal cells
Liver Disease ManagementAttenuation of oxidative stressReduced fibrosis progression in rat models with enhanced antioxidant responses
Ocular HealthSuppression of angiogenesisDecreased VEGF-induced migration and improved blood-retinal barrier integrity

Case Study 1: Neuroprotective Effects of Sulforaphane

In a controlled experiment with HT22 cells subjected to high glucose levels, treatment with sulforaphane resulted in a notable increase in both Nrf2 and HO-1 expression while simultaneously reducing markers of inflammation. The optimal concentration for neuroprotection was identified at 2.5 μM, demonstrating the compound's efficacy in combating oxidative stress .

Case Study 2: Antifibrotic Effects in Liver Disease

In a dietary rat model simulating nonalcoholic steatohepatitis, administration of NK-252 led to significant reductions in hepatic fibrosis markers compared to controls. This study underscores the potential for targeted Nrf2 activation as a therapeutic strategy against liver injury associated with metabolic disorders .

Mechanism of Action

Nrf2-Activator-12G exerts its effects by engaging with the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the DNA. This binding facilitates the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Properties :
    • CAS Number: 1554271-18-9
    • Molecular Formula: C₁₅H₁₃ClO₃S
    • Molecular Weight: 308.78 g/mol
    • Solubility: 100 mg/mL in DMSO (323.86 mM), requiring sonication for optimal dissolution .
  • Applications: Investigated for neuroprotection in Parkinson’s disease models . Demonstrated cytoprotective functions in keratinocytes .
  • Storage : Stable at -20°C for 1 month or -80°C for 6 months .
  • Purity : >99% (validated by COA and SDS) .

Comparison with Similar Nrf2-Activating Compounds

The following table summarizes critical parameters of Nrf2-Activator-12G and structurally or mechanistically related compounds:

Compound Name Mechanism of Action EC50/IC50 Solubility Key Findings References
This compound Disrupts Keap1-Nrf2 interaction Not reported 100 mg/mL (DMSO) High purity (>99%), used in Parkinson’s research, requires sonication
MIND4-17 Covalently modifies Keap1 C151 residue ~0.5 μM (EC50) Moderate (DMSO) Potent activator but may exhibit off-target effects due to covalent binding
Nrf2 activator-2 Inhibits Keap1-Nrf2 interaction (osthole derivative) 2.9 μM (EC50) Low Reduces ubiquitinated Nrf2 levels; limited solubility
Sulforaphane Natural isothiocyanate; modifies Keap1 ~0.2–2 μM High (aqueous) Widely studied, low toxicity, but short half-life in vivo
Quercetin dehydrate Phytochemical; modulates Nrf2/ARE pathway ~10 μM (IC50) Moderate (ethanol) Antioxidant properties but low specificity for Nrf2
Parthenolide Sesquiterpene lactone; activates Nrf2 ~5 μM (EC50) Low (DMSO) Anti-inflammatory effects but cytotoxic at higher concentrations

Mechanistic and Functional Insights

Potency and Selectivity: this compound: While its EC50 remains unreported, its high solubility in DMSO and >99% purity suggest utility in high-throughput assays. MIND4-17: Exhibits sub-micromolar EC50 but may trigger oxidative stress via Keap1 cysteine modification, limiting therapeutic use . Nrf2 activator-2: Lower potency (EC50 = 2.9 μM) and solubility compared to 12G, but effectively inhibits Keap1-Nrf2 binding .

Toxicity and Safety: Natural vs. Synthetic Activators: Sulforaphane and quercetin show lower toxicity but weaker potency than synthetic compounds like 12G . Cytotoxicity: Parthenolide and iodoacetamide (IC50 ~10 μM) are cytotoxic at higher doses, whereas 12G’s safety profile in neuronal models remains under investigation .

Therapeutic Applications: Neuroprotection: 12G is prioritized in Parkinson’s research due to its neuroprotective effects, whereas sulforaphane is studied in neurodegenerative and cancer models . Dermatology: 12G and MIND4-17 enhance cytoprotection in keratinocytes, suggesting utility in oxidative skin damage .

Biological Activity

Nrf2 (nuclear factor erythroid 2-related factor 2) is a crucial transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. The compound Nrf2-Activator-12G has emerged as a significant modulator of the Nrf2 pathway, exhibiting potential therapeutic effects in various diseases associated with oxidative stress and inflammation.

This compound primarily functions by binding to the Keap1 (Kelch-like ECH-associated protein 1) complex, leading to the dissociation of Nrf2 from Keap1. This dissociation allows Nrf2 to translocate into the nucleus, where it activates the transcription of various antioxidant response element (ARE)-driven genes. These genes include heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone dehydrogenase 1 (NQO1), which play pivotal roles in cellular defense mechanisms against oxidative stress.

Biological Activity and Efficacy

Research indicates that this compound significantly enhances the expression of Nrf2 target genes, thereby improving cellular resistance to oxidative stress. In vitro studies on various cell lines have demonstrated its efficacy:

Cell Line Concentration (µM) Nrf2 Activity (% Increase) Viability (%)
HaCaT1.952205.2 ± 144.995.7 ± 1.8
PC120.63Significant activationNot specified
HepG216Downregulation of ACE2, TMPRSS2Not specified

The data suggest that at low concentrations, this compound can induce a robust increase in Nrf2 activity while maintaining high cell viability, indicating a favorable safety profile.

Case Studies and Research Findings

A study involving HepG2 cells highlighted that treatment with this compound resulted in a marked downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses and associated with conditions like COVID-19 . This suggests that Nrf2 activation may mitigate the severity of inflammatory responses.

Another investigation focused on primary human pulmonary artery endothelial cells demonstrated that Nrf2 activation led to a significant reduction in cytokine expression during endotoxin exposure, further supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Other Activators

This compound has been compared with other known Nrf2 activators, such as dimethyl fumarate (DMF) and PB125. While DMF has been established for treating multiple sclerosis through its neuroprotective properties, this compound shows promise in broader applications due to its potent activation of the Nrf2 pathway across various cell types .

Q & A

Q. What computational tools can predict off-target interactions of this compound with Keap1 isoforms?

  • Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to model compound binding to Keap1’s BTB and IVR domains. Validate with surface plasmon resonance (SPR) for binding kinetics. Cross-reference with PhosphoSitePlus for post-translational modification hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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